molecular formula C32H40Br2N2O2 B8057488 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione

6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione

Cat. No.: B8057488
M. Wt: 644.5 g/mol
InChI Key: HUEXOUHCCSVYLP-UHFFFAOYSA-N
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Description

6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two bromine atoms and two ethylhexyl groups attached to an indole backbone. The molecular formula of this compound is C32H40Br2N2O2, and it has a molecular weight of 644.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione typically involves the following steps:

    Bromination: The initial step involves the bromination of an indole derivative to introduce bromine atoms at specific positions on the indole ring.

    Condensation: The brominated indole is then subjected to a condensation reaction with an ethylhexyl-substituted indole derivative. This step forms the core structure of the compound.

    Oxidation: The final step involves the oxidation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the bromine atoms or the indole ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxoindole derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and receptors, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Properties

IUPAC Name

6-bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40Br2N2O2/c1-5-9-11-21(7-3)19-35-27-17-23(33)13-15-25(27)29(31(35)37)30-26-16-14-24(34)18-28(26)36(32(30)38)20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEXOUHCCSVYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CC)CCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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